5,7-Dibromo-8-methoxyquinoline
CAS No.: 17012-49-6
Cat. No.: VC21063875
Molecular Formula: C10H7Br2NO
Molecular Weight: 316.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17012-49-6 |
|---|---|
| Molecular Formula | C10H7Br2NO |
| Molecular Weight | 316.98 g/mol |
| IUPAC Name | 5,7-dibromo-8-methoxyquinoline |
| Standard InChI | InChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 |
| Standard InChI Key | IJANXCJVULGZRF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C2=C1N=CC=C2)Br)Br |
| Canonical SMILES | COC1=C(C=C(C2=C1N=CC=C2)Br)Br |
Introduction
Chemical Structure and Properties
Basic Information and Identifiers
5,7-Dibromo-8-methoxyquinoline is an aromatic heterocyclic compound with the molecular formula C₁₀H₇Br₂NO. It has a molecular weight of 316.98 g/mol and is identified by the CAS registry number 17012-49-6 . The compound is also known by its systematic IUPAC name: 5,7-dibromo-8-methoxyquinoline.
Table 1: Basic Identification and Structural Information
| Parameter | Value |
|---|---|
| IUPAC Name | 5,7-dibromo-8-methoxyquinoline |
| CAS Registry Number | 17012-49-6 |
| Molecular Formula | C₁₀H₇Br₂NO |
| Molecular Weight | 316.98 g/mol |
| InChI | InChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10 |
| InChI Key | IJANXCJVULGZRF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C2=C1N=CC=C2)Br)Br |
Physical and Chemical Properties
The compound exhibits several distinct physical and chemical properties that define its behavior in various environments. It is characterized by a relatively high boiling point of approximately 380.2±37.0°C at 760 mmHg and a calculated density of about 1.8±0.1 g/cm³ . The compound's topological polar surface area is calculated to be 22.1 Ų .
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Density | 1.8±0.1 g/cm³ |
| Boiling Point | 380.2±37.0°C at 760 mmHg |
| Flash Point | 183.7±26.5°C |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 22.1 Ų |
| Complexity | 203 |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 5,7-dibromo-8-methoxyquinoline typically involves the methylation of 5,7-dibromoquinolin-8-ol. A detailed synthetic procedure is as follows:
5,7-Dibromoquinolin-8-ol (3a) (1.0 g, 3.3 mmol) is added to a solution of NaOH (132 mg, 3.3 mmol) in distilled water (100 mL). Dimethyl sulfate (Me₂SO₄) (416 mg, 3.3 mmol) is then added dropwise to the mixture at -10°C over a period of 1 hour while stirring. The mixture is subsequently heated to 70-80°C for 1 hour. After the reaction completes (indicated by a color change), the solid product is dissolved in chloroform (CHCl₃) .
An alternative synthesis method involves direct bromination of 8-methoxyquinoline, although this route may yield different bromination patterns depending on the reaction conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about the compound. The ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals: δ 8.78 (dd, 1H, H-2), 8.44 (dd, 1H, H-4), 7.60 (d, 1H, H-6), 7.52 (dd, 1H, H-3), and 4.04 (s, OCH₃). The ¹³C NMR spectrum (100 MHz, CDCl₃) displays signals at δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, and 56.2 (OCH₃) .
Infrared (IR) spectroscopy reveals characteristic bands at (ν/cm⁻¹): 2915, 2848, 1600, 1588, 1500, 1460, 1352, and 1300 .
Crystal Structure Analysis
Bond Lengths and Angles
The crystal structure of 5,7-dibromo-8-methoxyquinoline has been determined using X-ray crystallography. The Br-C bond lengths in the compound are 1.889(3) and 1.901(3) Å, while the Br-C-C bond angles vary from 117.6(2)° to 120.2(2)° . The relatively wide range of Br-C-C angles may be attributed to the alternation of bond lengths in the bromine-substituted six-membered ring, which vary from 1.357(4) to 1.425(4) Å .
The methoxy group's carbon atom notably deviates from the quinoline ring plane by approximately 1.204(4) Å, suggesting significant steric hindrance between the methoxy group and the adjacent bromine atoms .
Packing and Intermolecular Interactions
The crystal packing of 5,7-dibromo-8-methoxyquinoline reveals several important intermolecular interactions. The structure features C-H···O hydrogen bonds that lead to the formation of chains along the b-axis direction . Additionally, aromatic π-π stacking interactions between the pyridine (N1/C1-C5) and benzene (C4-C9) rings with a centroid-to-centroid distance of 3.7659(19) Å are observed in the direction . These interactions play a crucial role in stabilizing the crystal structure and determining the compound's physical properties.
Chemical Reactivity
Bromine-Lithium Exchange Reactions
5,7-Dibromo-8-methoxyquinoline demonstrates interesting reactivity in organometallic chemistry, particularly in bromine-lithium exchange reactions. When treated with phenyllithium, it undergoes a highly regioselective bromine-lithium exchange, leading to the formation of 7-substituted 5-bromo-8-methoxyquinolines . This regioselectivity is a valuable feature for synthetic applications, as it allows for the selective functionalization of the quinoline framework.
Coupling Reactions
Biological Activities
| Cancer Cell Line | IC₅₀ Range (μg/ml) | Cytotoxicity (%) |
|---|---|---|
| A549 (Lung) | 2-50 | ~7-35 |
| HeLa (Cervical) | 2-50 | ~7-35 |
| HT29 (Colorectal) | 2-50 | ~7-35 |
| Hep3B (Liver) | 2-50 | ~7-35 |
| MCF7 (Breast) | 2-50 | ~7-35 |
Applications and Future Perspectives
Research Applications
5,7-Dibromo-8-methoxyquinoline serves as a valuable building block in organic synthesis, particularly for the preparation of more complex quinoline derivatives with potential biological activities. Its unique reactivity profile, especially the regioselective bromine-lithium exchange, makes it a useful intermediate in the synthesis of diversely substituted quinolines .
Future Research Directions
Future research on 5,7-dibromo-8-methoxyquinoline may focus on:
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Further exploration of its biological activities, particularly the mechanisms underlying its anticancer properties
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Development of new synthetic methodologies to access structurally diverse derivatives
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Investigation of structure-activity relationships to optimize its pharmacological properties
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Exploration of its potential applications in materials science, particularly in developing compounds with specific electronic or optical properties
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